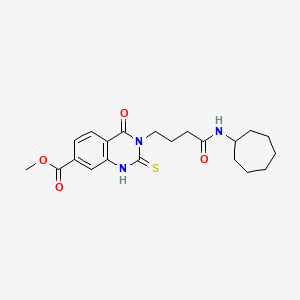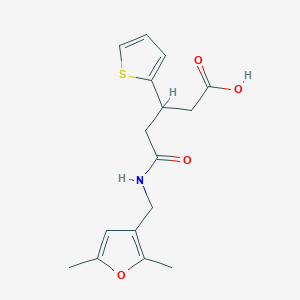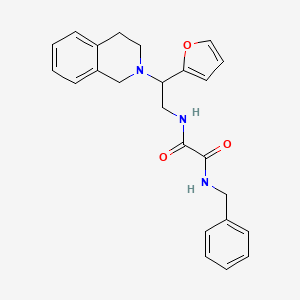
N-(4-氟-3-甲基苯基)-6-氧代-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-fluoro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound. Based on its name, it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a carboxamide group (-CONH2), a fluoro group (-F), and a methyl group (-CH3) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a pyridine ring and a phenyl ring connected by a nitrogen atom, with the various functional groups attached to the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The functional groups in the compound, such as the carboxamide and fluoro groups, would likely be involved in its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
Pharmaceutical Research: Antioxidant Properties
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in pharmaceuticals for their ability to neutralize harmful free radicals in the body, which can lead to various diseases including cancer and heart disease. The compound’s ability to inhibit lipid peroxidation and scavenge hydroxyl radicals makes it a candidate for further research in developing new antioxidant drugs .
Material Science: Crystallographic Characterization
In material science, the compound’s structure can be analyzed using crystallographic techniques to understand its physical and chemical properties. This information is vital for designing materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Biochemistry: Enzyme Inhibition
The compound has shown potential as an inhibitor of soybean lipoxygenase (LOX), an enzyme involved in the metabolism of polyunsaturated fatty acids. LOX inhibitors are important in the study of inflammatory diseases and cancer, as they can help in understanding and controlling the inflammatory response .
Medicinal Chemistry: Synthesis of Novel Compounds
Researchers in medicinal chemistry can use this compound as a starting point for the synthesis of novel compounds. By modifying its structure, scientists can create new molecules with potential therapeutic effects, expanding the library of compounds available for drug development .
Chemical Synthesis: Precursor for Complex Molecules
The compound serves as a precursor in the synthesis of more complex molecules. Its reactive sites allow for various chemical reactions, making it a versatile building block in organic synthesis .
Analytical Chemistry: Reference Standards
In analytical chemistry, the compound can be used as a reference standard to calibrate instruments or validate analytical methods. This ensures the accuracy and reliability of experimental results, which is essential for scientific research .
Neuroscience: Neuroprotective Studies
Given its antioxidant properties, the compound may have neuroprotective effects. It could potentially be used in studies aiming to prevent or treat neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by protecting neurons from oxidative stress .
Pharmacology: Drug Metabolism and Pharmacokinetics
The compound can be used in pharmacological studies to understand drug metabolism and pharmacokinetics. By studying how the compound is absorbed, distributed, metabolized, and excreted, researchers can gain insights into the behavior of similar compounds within the body .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCUTMTNNFBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)

![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)

![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)
![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)



![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)